N-(4-fluorophenyl)-3-methyl-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
Fluorophenyl compounds are a class of organic compounds that contain a fluorine atom attached to a phenyl group . They are used in a variety of applications, including the synthesis of pharmaceuticals and other organic compounds .
Molecular Structure Analysis
Fluorophenyl compounds typically have a planar structure due to the sp2 hybridization of the carbon atoms in the phenyl ring . The presence of a fluorine atom can introduce polarity to the molecule, which can affect its physical and chemical properties .Chemical Reactions Analysis
Fluorophenyl compounds can participate in a variety of chemical reactions, including nucleophilic aromatic substitution and electrophilic aromatic substitution . The presence of a fluorine atom can also influence the reactivity of the compound .Physical and Chemical Properties Analysis
Fluorophenyl compounds typically have relatively high melting and boiling points due to the strong intermolecular forces resulting from the presence of a fluorine atom . They may also exhibit unique optical and electronic properties .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-methyl-4-oxo-2-sulfanylidene-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O2S/c1-16-11(18)9(6-14-12(16)19)10(17)15-8-4-2-7(13)3-5-8/h2-6H,1H3,(H,14,19)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTINHTSHYIVVHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CNC1=S)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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